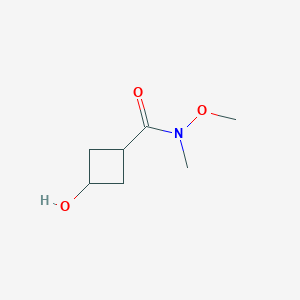
2-(5-Nitro-1H-1,2,4-triazol-3-yl)acetic acid
Overview
Description
2-(5-Nitro-1H-1,2,4-triazol-3-yl)acetic acid is an organic compound with the molecular formula C4H4N4O4 and a molecular weight of 172.1 g/mol . This compound is characterized by the presence of a nitro group attached to a triazole ring, which is further connected to an acetic acid moiety. It is a white to off-white crystalline powder that is soluble in water, ethanol, and chloroform
Mechanism of Action
Biochemical Pathways
It is known that many nitro-containing compounds can interfere with various biochemical processes, such as dna synthesis and repair, protein synthesis, and cellular respiration .
Pharmacokinetics
The compound’s predicted boiling point is 595.7±52.0 °C , and its density is 1.840±0.06 g/cm3 . These properties may influence its bioavailability and pharmacokinetics.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(5-Nitro-1H-1,2,4-triazol-3-yl)acetic acid. For example, the compound is thermally stable , which suggests that it may retain its efficacy under a range of temperature conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Nitro-1H-1,2,4-triazol-3-yl)acetic acid typically involves the reaction of 5-nitro-1H-1,2,4-triazole-3-amine with bromoacetic acid in an organic solvent . The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The general steps include:
- Dissolving 5-nitro-1H-1,2,4-triazole-3-amine and bromoacetic acid in an appropriate organic solvent.
- Heating the reaction mixture to facilitate the reaction.
- Extracting the product using suitable solvents.
- Purifying the product through crystallization or other purification techniques.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to control reaction parameters such as temperature, pressure, and solvent ratios. The final product is obtained through large-scale crystallization and purification processes to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: 2-(5-Nitro-1H-1,2,4-triazol-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Electrophiles or nucleophiles in the presence of a suitable base or acid catalyst.
Major Products Formed:
Oxidation: Formation of higher oxidation state compounds.
Reduction: Formation of 2-(5-amino-1H-1,2,4-triazol-3-yl)acetic acid.
Substitution: Formation of various substituted triazole derivatives depending on the reagents used.
Scientific Research Applications
2-(5-Nitro-1H-1,2,4-triazol-3-yl)acetic acid has several scientific research applications:
Comparison with Similar Compounds
- 5-Nitro-1H-1,2,4-triazole-3-amine
- 2-(3-Nitro-1H-1,2,4-triazol-5-yl)acetic acid
- 5-Amino-1H-1,2,4-triazole-3-carbohydrazide
Comparison: 2-(5-Nitro-1H-1,2,4-triazol-3-yl)acetic acid is unique due to the presence of both a nitro group and an acetic acid moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-(5-nitro-1H-1,2,4-triazol-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N4O4/c9-3(10)1-2-5-4(7-6-2)8(11)12/h1H2,(H,9,10)(H,5,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCLPZHBFAXIPQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=NNC(=N1)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80362835 | |
| Record name | 2-(5-Nitro-1H-1,2,4-triazol-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80362835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
173167-32-3 | |
| Record name | 2-(5-Nitro-1H-1,2,4-triazol-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80362835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















